- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous ActivationsJournal of Organic Chemistry, 2023, 88(4), 2140-2157,
Cas no 1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-)
1228377-92-1 structure
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-
1228377-92-1
C16H15NO3
269.295204401016
5599977
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Properties
Names and Identifiers
-
- 1-(4-Morpholinyl)-2-(2-naphthalenyl)-1,2-ethanedione
- 1-Morpholino-2-(naphthalen-2-yl)ethane-1,2-dione
-
- MROADJBMULNWBV-UHFFFAOYSA-N
- 1S/C16H15NO3/c18-15(16(19)17-7-9-20-10-8-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2
- C1=CC2C=C(C=CC=2C=C1)C(C(=O)N1CCOCC1)=O
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1R:t-BuOK, S:THF, 2 h, reflux; reflux → 0°C
1.2S:THF, 0°C → rt; 3 h, rt
2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm
1.2S:THF, 0°C → rt; 3 h, rt
2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm
Reference
- Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium YlidesJournal of Organic Chemistry, 2023, 88(13), 8268-8278,
Synthetic Circuit 3
Reaction Conditions
1.1R:O2, C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, 80°C
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
Reference
- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous ActivationsJournal of Organic Chemistry, 2023, 88(4), 2140-2157,
Synthetic Circuit 4
Reaction Conditions
1.1R:p-MeC6H4SO2N3, R:MeNH2, S:H2O, S:EtOH, 25 min, rt
2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm
2.2S:MeCN, 3 h, 20-25°C
2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm
2.2S:MeCN, 3 h, 20-25°C
Reference
- Copper-Catalyzed Oxidative Amidation for the Synthesis of α-Ketoamides from α-Diazoketones with Amines Using Oxygen as OxidantAsian Journal of Organic Chemistry, 2022, 11(8), e202200264,
Synthetic Circuit 5
Reaction Conditions
1.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
Reference
- From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperatureOrganic Chemistry Frontiers, 2022, 9(5), 1354-1363,
Synthetic Circuit 6
Reaction Conditions
1.1R:O2, C:Cu(OAc)2, S:DMF, 6 h, 80°C
Reference
- Cu-Catalyzed aerobic oxidative cleavage of C(sp3)-C(sp3) bond: Synthesis of α-ketoamidesTetrahedron Letters, 2020, 61(47), 152555,
Synthetic Circuit 7
Reaction Conditions
1.1R:AcOH, R:H2O, C:Cu(OAc)2, S:MeCN, rt
Reference
- Cu(OAc)2 and acids promoted oxidative cleavage of α-aminocarbonyl compounds with amines: efficient and selective synthesis of 2-t-amino-2-imino-carbonyl and 2-amino-2-oxocarbonyl compds.Tetrahedron Letters, 2020, 61(22), 151913,
Synthetic Circuit 8
Reaction Conditions
1.1R:4-DMAP, R:O2, C:CuSC.tbd.N, S:PhMe, 10 h, 70°C
Reference
- Chemoselective C(α)-C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: a copper-catalyzed aerobic oxidation process with airOrganic Chemistry Frontiers, 2017, 4(12), 2375-2379,
Synthetic Circuit 9
Reaction Conditions
1.1R:t-BuOOH, R:H2O, C:I2, C:C5H5N, 10 h, 80°C
1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt
1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt
Reference
- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategyOrganic & Biomolecular Chemistry, 2016, 14(48), 11446-11453,
Synthetic Circuit 10
Reaction Conditions
1.1R:4-DMAP, R:O2, C:Cu2O, S:Xylene, 24 h, 140°C, 101 kPa
Reference
- Copper-catalyzed oxidative amidation of aryl ketone and its derivatives to form α-keto amidesYouji Huaxue, 2015, 35(9), 1917-1922,
Synthetic Circuit 11
Reaction Conditions
1.1R:K2CO3, R:O2, C:CuBr, C:Me4-piperidoxyl, S:DMSO, 12 h, 70°C
Reference
- Copper-TEMPO-catalyzed synthesis of α-ketoamides via tandem sp3C-H aerobic oxidation and amination of phenethyl alcohol derivativesOrganic & Biomolecular Chemistry, 2016, 14(36), 8570-8575,
Synthetic Circuit 12
Reaction Conditions
1.1R:(PhCO2)2, R:O2, C:Cu(OAc)2, S:DMSO, 15 h, 110°C
Reference
- Copper-Catalyzed C-N Bond Formation via Oxidative Cross-Coupling of Amines with α-Aminocarbonyl CompoundsAdvanced Synthesis & Catalysis, 2016, 358(15), 2385-2391,
Synthetic Circuit 13
Reaction Conditions
1.1R:H2O2, C:KI, C:H2SO4, S:DMF, S:H2O, 3 min, 60°C
1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C
1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C
Reference
- A two-step continuous synthesis of α-ketoamides and α-amino ketones from 2° benzylic alcohols using hydrogen peroxide as an economic and benign oxidantRSC Advances, 2016, 6(30), 25167-25172,
Synthetic Circuit 14
Reaction Conditions
1.1R:I2, R:O2, C:Dioxane, 16 h, 90°C; 90°C → rt
1.2R:Na2S2O3, S:H2O, rt
1.2R:Na2S2O3, S:H2O, rt
Reference
- I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: facile access to α-ketoamidesRSC Advances, 2016, 6(2), 1503-1507,
Synthetic Circuit 15
Reaction Conditions
1.1R:Cl(O=)CC(=O)Cl, C:DMF, S:CH2Cl2, > 1 h, rt; rt → 0°C
1.2R:Et3N, cooled; 1 h, rt
1.3R:H2O
1.2R:Et3N, cooled; 1 h, rt
1.3R:H2O
Reference
- Copper-Catalyzed Synthesis of Azaspirocyclohexadienones from α-Azido-N-arylamides under an Oxygen AtmosphereJournal of the American Chemical Society, 2010, 132(21), 7266-7267,
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Raw materials
- 3-(naphthalen-2-yl)propanal
- 2-(naphthalen-2-yl)-2-oxoacetic acid
- 2-Naphthalene Ethanol
- Trimethylsulfoxonium iodide
- 2-naphthoyl chloride
- Tempo
- 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide
- 1,3-di(naphthalen-2-yl)propane-1,3-dione
- 2-Naphthylacetic acid
- Ethanone, 1-(2-naphthalenyl)-2-(phenylamino)-
- 2-Naphthalenepropanoicacid, b-oxo-, ethyl ester
- 1-naphthalen-2-ylpropan-1-one
- 1-(Naphthalen-2-yl)ethanol
- N-(3-Methyl-2-pyridinyl)-α-phenylbenzeneacetamide
- 2-Naphthaleneacetamide, N-2-pyridinyl-
- 2'-Acetonaphthone
- 2-Ethylnaphthalene
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Preparation Products
- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- (1228377-92-1)
- Morpholin-4-yl(naphthalen-2-yl)methanone (26162-88-9)
- N-(3-Methyl-2-pyridinyl)-α-[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]-2-naphthaleneacetamide (2761761-87-7)
- N-(3-Methyl-2-pyridinyl)-4-morpholinecarboxamide (349119-13-7)
- Naphthalene-2-carbaldehyde (66-99-9)
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Related Literature
-
Phonpimon Wongmahasirikun Dalton Trans., 2020,49, 8460-8471
-
Yali Wei,Yan Meng,Na Li,Qian Wang Food Funct., 2021,12, 30-40
-
Ping Liang,Qing Li,Zhan Wu,Jian-Hui Jiang,Ru-Qin Yu Analyst, 2016,141, 3989-3992
-
Atanu Bag J. Mater. Chem. C, 2019,7, 13367-13383
-
Lynn E. Samuelson,Karl B. Sebby,Eric D. Walter,David J. Singel,Mary J. Cloninger Org. Biomol. Chem., 2004,2, 3075-3079
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7. Back cover
-
Bernard Blaise Messanga,Samuel Fon Kimbu,Beibam Luc Sondengam,Bernard Bodo New J. Chem., 2001,25, 1098-1100
-
Shivalinga Kolle Org. Biomol. Chem., 2015,13, 10376-10385
-
Jiao-Min Lin,Bei-Shu Huang,Yang-Fan Guan,Zhao-Qing Liu,Dong-Yao Wang,Wen Dong CrystEngComm, 2009,11, 329-336
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